N-(2-methylquinolin-8-yl)-4-propoxybenzamide
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Overview
Description
N-(2-methylquinolin-8-yl)-4-propoxybenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-8-yl)-4-propoxybenzamide typically involves the reaction of 2-methylquinoline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-8-yl)-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for diseases such as cancer and infectious diseases.
Industry: Used in the synthesis of advanced materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-8-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell growth. The compound may also interact with DNA, causing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A precursor in the synthesis of N-(2-methylquinolin-8-yl)-4-propoxybenzamide.
4-propoxybenzoyl chloride: Another precursor used in the synthesis.
Quinoline N-oxide derivatives: Products formed from the oxidation of quinoline derivatives
Uniqueness
This compound stands out due to its unique combination of the quinoline and benzamide moieties, which confer distinct biological activities.
Properties
Molecular Formula |
C20H20N2O2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(2-methylquinolin-8-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C20H20N2O2/c1-3-13-24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(2)21-19(15)18/h4-12H,3,13H2,1-2H3,(H,22,23) |
InChI Key |
AHFGECCQIGISFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C |
Origin of Product |
United States |
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